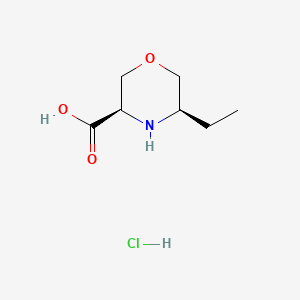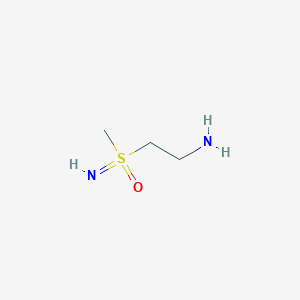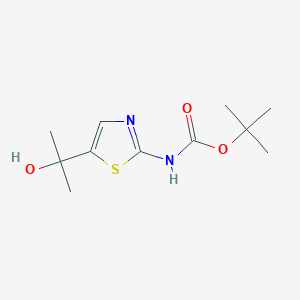
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride: is a chemical compound that features a benzamide core with an aminoethyl and hydroxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Amidation: The 2-hydroxybenzoic acid is converted to 2-hydroxybenzamide through an amidation reaction using ammonia or an amine derivative.
Alkylation: The 2-hydroxybenzamide is then subjected to alkylation with an appropriate alkyl halide, such as 1-chloroethane, to introduce the aminoethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the aminoethyl group, potentially forming an ethyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxy and amino groups are likely involved in hydrogen bonding and electrostatic interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.
5-Amino-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Hydroxyphenyl)acetamide: Similar but with an acetamide group instead of the aminoethyl group.
Uniqueness
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride is unique due to the presence of both the aminoethyl and hydroxy groups, which provide a combination of reactivity and solubility that is not found in the similar compounds listed above. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where multiple functional groups are advantageous.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5(10)6-2-3-8(12)7(4-6)9(11)13;/h2-5,12H,10H2,1H3,(H2,11,13);1H |
InChI Key |
BSAQHHATXWMGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)




![(S)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13576428.png)
![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)




